4-(4-Propylphenyl)oxan-4-ol
Description
4-(4-Propylphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative with a hydroxyl group and a 4-propylphenyl substituent at the 4-position of the oxane ring. The oxane ring introduces conformational rigidity and polarity, while the 4-propylphenyl group contributes hydrophobicity and aromatic character.
Properties
IUPAC Name |
4-(4-propylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-12-4-6-13(7-5-12)14(15)8-10-16-11-9-14/h4-7,15H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTTUWNVTGELHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)oxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-propylphenylmagnesium bromide with 4-hydroxyoxane in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylphenyl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium(IV) in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Cerium(IV) in aqueous acetic acid at 60°C in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Propylphenyl)oxan-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Propylphenol (CAS 645-56-7)
- Structure: A simple phenol with a para-propyl substituent.
- Key Differences : Lacks the oxane ring, resulting in lower molecular weight (136.19 g/mol vs. ~220 g/mol estimated for the target compound) and higher volatility.
- Properties: Used as a flavoring agent (FEMA 3649) due to its phenolic aroma. Higher water solubility compared to the target compound due to the absence of the hydrophobic oxane ring.
- Reactivity: The phenolic hydroxyl group is acidic (pKa ~10), whereas the oxane hydroxyl in the target compound is likely less acidic due to steric and electronic effects of the ring.
4-Phenylphenol (4-PP) (CAS 92-69-3)
- Structure : Biphenyl system with a hydroxyl group at the para position.
- Key Differences : The biphenyl core increases planarity and conjugation compared to the target compound’s tetrahydropyran-linked phenyl group.
- Properties: Higher melting point (∼110°C) due to strong intermolecular π-π stacking. Classified as a benzenoid derivative, whereas the target compound combines alicyclic (oxane) and aromatic moieties.
- Applications : Used as a disinfectant and polymer stabilizer, contrasting with the target compound’s undefined applications.
4-Propylcyclohexan-1-ol
- Structure: Cyclohexanol with a 4-propyl substituent.
- Key Differences : The cyclohexane ring lacks the oxygen atom present in the oxane ring, reducing polarity and hydrogen-bonding capacity.
- Properties :
- Likely less water-soluble than the target compound due to the absence of an oxygenated ring.
- Conformational flexibility differs: cyclohexane adopts chair conformations, while oxane rings exhibit less strain.
4-(Oxiran-2-yl)oxan-4-ol (CID 132327703)
- Structure : Oxane ring with an epoxide (oxirane) substituent.
- Key Differences : The reactive epoxide group contrasts with the inert 4-propylphenyl group in the target compound.
- Reactivity : The epoxide enables ring-opening reactions (e.g., nucleophilic attack), whereas the target compound’s phenyl group may participate in electrophilic aromatic substitution.
- Molecular Weight : Lower (C₇H₁₂O₃, 144.17 g/mol) due to the absence of the bulky propylphenyl group.
4-Propylphenyl 4-(trans-4-Butylcyclohexyl)benzoate (CAS 96155-68-9)
- Structure : Ester derivative with a 4-propylphenyl group and a trans-butylcyclohexyl moiety.
- Key Differences : The benzoate ester functionality introduces hydrolytic instability (sensitive to acid/base conditions), unlike the stable alcohol group in the target compound.
- Applications : Used in liquid crystal research, suggesting the target compound could also explore such applications if its mesogenic properties are studied.
Data Table: Comparative Analysis
Research Implications and Limitations
The absence of direct data on this compound necessitates reliance on structural analogs. Key research gaps include:
- Synthetic Routes : describes hydrazine-mediated synthesis for a propylphenyl compound, which could inspire analogous methods for the target compound .
- Safety Data : While 4-Propylphenyl benzoate has detailed safety protocols , the target compound’s hazards remain uncharacterized.
- Thermal and Solubility Profiles : Experimental studies are needed to confirm polarity, melting point, and stability.
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